molecular formula C11H9ClF3N3O4 B1623231 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid CAS No. 338422-72-3

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid

Cat. No. B1623231
CAS RN: 338422-72-3
M. Wt: 339.65 g/mol
InChI Key: CWMOLBNXRMPNTF-IDUWFGFVSA-N
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Description

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, also known as 2-C5TPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies due to its unique structure and properties.

Scientific Research Applications

  • Extraction and Separation Processes : Pyridine derivatives, such as 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, are utilized in the extraction processes. For example, Kumar and Babu (2009) examined the extraction of pyridine-3-carboxylic acid, which has applications in food, pharmaceutical, and biochemical industries, using different diluents (Kumar & Babu, 2009).

  • Formation of Metal Complexes : This compound is also involved in the formation of metal complexes. Massue et al. (2005) reported the synthesis of metal complexes containing tetrathiafulvalene (TTF) moieties substituted by the acetylacetone function, demonstrating its potential in creating novel redox-active ligands (Massue et al., 2005).

  • Crystal Structure and Biological Studies : The compound and its derivatives have been studied for their crystal structure and potential biological applications. Parveen et al. (2018) synthesized a new hydrazone ligand derived from similar compounds and studied its binding affinity, antimicrobial activity, and potential cytotoxicity towards cancer cell lines (Parveen et al., 2018).

  • Co-crystal Formation : Research by Manickam et al. (2019) involved the study of co-crystal formation using compounds structurally similar to 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid, indicating its role in developing new materials (Manickam et al., 2019).

  • Synthesis of Novel Compounds : The compound's derivatives are used in the synthesis of various novel compounds. For example, Cavill et al. (1960) explored the synthesis of various alkylpyridines using similar compounds (Cavill et al., 1960).

  • Antimicrobial and Biological Activities : Various derivatives of the compound have been synthesized and evaluated for antimicrobial and biological activities. Mekky and Sanad (2019) conducted a study on the antimicrobial activities of novel compounds derived from similar pyridine structures (Mekky & Sanad, 2019).

  • Imaging Agents in Medical Applications : Chen et al. (2011) synthesized and evaluated a compound, structurally similar, as a potential imaging agent for prostate-specific membrane antigen (PSMA), indicating its application in medical imaging (Chen et al., 2011).

properties

IUPAC Name

(2Z)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-16-9(6)18-17-7(10(21)22)1-2-8(19)20/h3-4H,1-2H2,(H,16,18)(H,19,20)(H,21,22)/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMOLBNXRMPNTF-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1Cl)N/N=C(/CCC(=O)O)\C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425910
Record name 4J-007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid

CAS RN

338422-72-3
Record name 4J-007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
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2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
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2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
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2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
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2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid

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